Fmoc-3-(9-anthryl)-L-alanine

Übersicht

Beschreibung

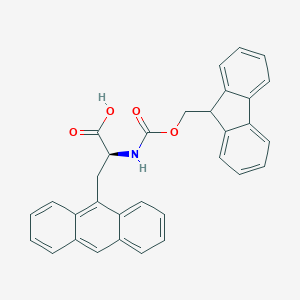

Fmoc-3-(9-anthryl)-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with an anthryl group. This compound is primarily used in peptide synthesis due to its unique structural properties, which facilitate the incorporation of anthracene moieties into peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(9-anthryl)-L-alanine typically involves the following steps:

Protection of the amino group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the anthryl group: The anthryl group is introduced via a coupling reaction. This can be done by reacting the Fmoc-protected alanine with an anthracene derivative under appropriate conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the anthryl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can also be reduced, although this is less common. Reducing agents such as lithium aluminum hydride can be used.

Substitution: The anthryl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

Oxidation: :

Biologische Aktivität

Fmoc-3-(9-anthryl)-L-alanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an anthryl group attached to the beta carbon of the alanine backbone. This compound has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including biochemistry, medicinal chemistry, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol. The Fmoc group serves as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis. The anthryl moiety imparts notable fluorescence properties, making it valuable for tracking and visualizing biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.43 g/mol |

| Chirality | L |

| Protecting Group | Fmoc |

The mechanism of action for this compound primarily revolves around its role in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions while allowing for the introduction of the anthryl group. This anthryl moiety can participate in π-π interactions, influencing the conformation and stability of peptides.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Fluorescent Labeling : The anthryl group enables the compound to act as a fluorescent probe, allowing researchers to visualize proteins and peptides in cellular environments. This is particularly useful in studies involving protein-protein interactions and dynamic cellular processes .

- Peptide Synthesis : As a building block in solid-phase peptide synthesis, this compound facilitates the creation of complex peptides that can be used in therapeutic applications .

- Drug Discovery : The ability to incorporate this amino acid into potential drug candidates allows for tracking their interactions with target proteins, aiding in understanding their efficacy and potential side effects .

Case Study 1: Protein-Protein Interactions

In a study examining protein-protein interactions, researchers incorporated this compound into one protein while leaving another unlabeled. By monitoring changes in fluorescence intensity, they could observe the formation and dissociation of protein complexes in real-time. This method provided insights into molecular dynamics that are critical for understanding cellular signaling pathways.

Case Study 2: Peptide-Based Drug Development

Another investigation focused on synthesizing peptide-based drugs using this compound as a key component. The study demonstrated that incorporating this amino acid enhanced the stability and binding affinity of the peptides to their targets, highlighting its potential role in developing more effective therapeutic agents.

Research Findings

Recent studies have shown that:

- This compound can be used as both a substrate and an inhibitor for various enzymes, allowing researchers to investigate enzyme selectivity and activity.

- The unique fluorescence properties of the anthryl group enable advanced imaging techniques such as fluorescence microscopy, providing critical information about biomolecular interactions within living cells .

Eigenschaften

IUPAC Name |

(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375795 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268734-27-6 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.